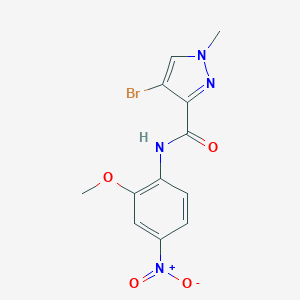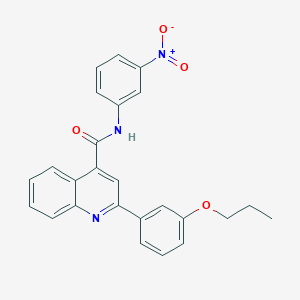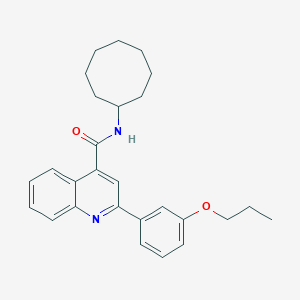
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, a nitro group, and a pyrazole ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Formation of the Pyrazole Ring: Cyclization to form the pyrazole ring.
Amidation: Formation of the carboxamide group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for cyclization and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of the nitro group and the pyrazole ring suggests potential interactions with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)BENZENESULFONAMIDE
- 4-BROMO-N-(3-METHOXY-2-METHYLPHENYL)BENZENESULFONAMIDE
- 3-BROMO-4-METHOXY-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDE
Uniqueness
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups and the pyrazole ring, which confer specific reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11BrN4O4 |
|---|---|
Molecular Weight |
355.14g/mol |
IUPAC Name |
4-bromo-N-(2-methoxy-4-nitrophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O4/c1-16-6-8(13)11(15-16)12(18)14-9-4-3-7(17(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,14,18) |
InChI Key |
RDXRTBVZPGTTNG-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE](/img/structure/B445473.png)

![5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B445477.png)

![2-METHOXY-5-(2-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-4-QUINOLINYL)BENZYL ACETATE](/img/structure/B445481.png)
![5-chloro-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide](/img/structure/B445482.png)
![Isopropyl 2-[({4-nitrophenyl}acetyl)amino]-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445485.png)
![ethyl 4-{5-[(E)-{2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B445486.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide](/img/structure/B445487.png)

![N-(4-CHLOROPHENYL)-2-{[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445492.png)
![N'~3~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE](/img/structure/B445493.png)
![N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445494.png)
